Cas no 41597-00-6 (Spiro[3.6]decan-1-one)
Spiro[3.6]decan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Spiro[3.6]decan-1-one
- 41597-00-6
- spiro[3.6]decan-1-on
-
- Inchi: 1S/C10H16O/c11-9-5-8-10(9)6-3-1-2-4-7-10/h1-8H2
- InChI Key: VREHDZBTZAWFBX-UHFFFAOYSA-N
- SMILES: O=C1CCC21CCCCCC2
Computed Properties
- Exact Mass: 152.120115130Da
- Monoisotopic Mass: 152.120115130Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Spiro[3.6]decan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001358-250mg |
Spiro[3.6]decan-1-one |
41597-00-6 | 95% | 250mg |
$482.13 | 2023-09-01 | |
| Alichem | A289001358-1g |
Spiro[3.6]decan-1-one |
41597-00-6 | 95% | 1g |
$1339.80 | 2023-09-01 | |
| Chemenu | CM214325-1g |
Spiro[3.6]decan-1-one |
41597-00-6 | 97% | 1g |
$1139 | 2021-08-04 | |
| Chemenu | CM214325-1g |
Spiro[3.6]decan-1-one |
41597-00-6 | 97% | 1g |
$*** | 2023-03-30 |
Spiro[3.6]decan-1-one Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Spiro[3.6]decan-1-one
Exploring the Unique Properties and Applications of Spiro[3.6]decan-1-one (CAS No. 41597-00-6)
Spiro[3.6]decan-1-one (CAS No. 41597-00-6) is a fascinating spirocyclic ketone compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. Its unique spirocyclic structure and versatile reactivity make it a valuable building block for synthesizing complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, fragrance development, and advanced material design.
The molecular structure of Spiro[3.6]decan-1-one features a distinctive spiro junction where two rings share a single carbon atom. This structural characteristic contributes to its stability and influences its chemical behavior. The compound's rigid three-dimensional framework makes it particularly useful for creating molecules with specific spatial orientations, a property highly sought after in medicinal chemistry for developing targeted therapies.
In pharmaceutical research, Spiro[3.6]decan-1-one derivatives have shown promise as potential drug candidates. The compound's scaffold serves as an excellent starting point for developing molecules that can interact with biological targets in precise ways. Recent studies have explored its use in creating novel central nervous system agents, with particular interest in its potential for treating neurological disorders—a hot topic in current medical research responding to the growing global mental health crisis.
The fragrance industry has also taken notice of Spiro[3.6]decan-1-one and its derivatives. The compound's unique molecular structure can impart distinctive olfactory characteristics, making it valuable for creating new perfume ingredients. As consumers increasingly demand innovative and sustainable fragrance options, this compound presents exciting opportunities for developing novel scent molecules that are both unique and environmentally friendly.
From a synthetic chemistry perspective, Spiro[3.6]decan-1-one serves as a challenging yet rewarding target for organic synthesis. Its preparation involves interesting ring-forming reactions and stereochemical control, making it a valuable case study for advanced organic chemistry students and researchers. The compound's synthesis often showcases important concepts in molecular complexity generation, a current focus area in synthetic methodology development.
Material scientists are investigating Spiro[3.6]decan-1-one derivatives for their potential in creating advanced materials with unique properties. The compound's rigid structure could contribute to the development of novel polymers with enhanced thermal stability or liquid crystals with specific alignment properties. These applications align well with current industry needs for high-performance materials in electronics, aerospace, and renewable energy technologies.
The growing interest in spirocyclic compounds like Spiro[3.6]decan-1-one reflects broader trends in chemical research. As scientists seek to develop more efficient and selective chemical processes, compounds with constrained three-dimensional structures offer distinct advantages. This has led to increased publication activity and patent filings related to spiro[3.6]decan-1-one applications, particularly in the past five years.
Quality control and characterization of Spiro[3.6]decan-1-one present interesting analytical challenges. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed to confirm its structure and purity. These analytical aspects are crucial for researchers working with this compound, especially when preparing derivatives for biological evaluation or material applications.
From a commercial perspective, the market for Spiro[3.6]decan-1-one has been gradually expanding. While still considered a specialty chemical, its demand has increased among research institutions and companies focusing on innovative chemical solutions. Suppliers typically offer this compound in various quantities, catering to both small-scale research needs and larger industrial applications.
Environmental and safety considerations for Spiro[3.6]decan-1-one follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper ventilation and personal protective equipment are recommended when working with this compound. These safety aspects are particularly important given the current emphasis on green chemistry principles and laboratory safety standards.
The future of Spiro[3.6]decan-1-one research appears promising, with potential breakthroughs in multiple fields. As computational chemistry and AI-assisted molecular design become more prevalent, this compound's unique structure may serve as an important test case for molecular modeling algorithms and virtual screening techniques. These cutting-edge approaches could unlock new applications that haven't yet been imagined.
For researchers interested in working with Spiro[3.6]decan-1-one, several key resources are available. The scientific literature contains numerous references to its synthesis and applications, while commercial suppliers provide the compound in various purity grades. As interest in spirocyclic compound chemistry continues to grow, this particular molecule is likely to remain an important subject of study and application development in the coming years.
41597-00-6 (Spiro[3.6]decan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)